molecular formula C13H14O3 B12515588 1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester CAS No. 651715-63-8

1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester

Cat. No.: B12515588
CAS No.: 651715-63-8
M. Wt: 218.25 g/mol
InChI Key: LUIGLZKCHWYLSG-UHFFFAOYSA-N
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Description

1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester is an organic compound with the chemical formula C12H12O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester typically involves multiple steps. One common method starts with the preparation of 1-indanone, which is then subjected to a series of reactions to introduce the acetic acid and methyl ester groups. The reaction conditions often involve the use of organic solvents such as ethanol or ethyl acetate, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester
  • 1H-Indene, 2,3-dihydro-2-methyl-
  • 1H-Indene, 1-ethyl-2,3-dihydro-1-methyl-

Uniqueness

1H-Indene-2-acetic acid, 2,3-dihydro-2-methyl-1-oxo-, methyl ester is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

651715-63-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-(2-methyl-3-oxo-1H-inden-2-yl)acetate

InChI

InChI=1S/C13H14O3/c1-13(8-11(14)16-2)7-9-5-3-4-6-10(9)12(13)15/h3-6H,7-8H2,1-2H3

InChI Key

LUIGLZKCHWYLSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)CC(=O)OC

Origin of Product

United States

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